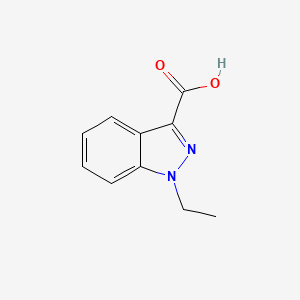

1-ethyl-1H-indazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

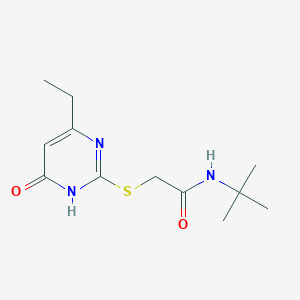

1-ethyl-1H-indazole-3-carboxylic acid is a heterocyclic aromatic organic compound . It is part of the indazole family, which has been studied extensively due to their high biological activity . Indazoles have been incorporated in the synthesis of drugs and have exhibited various biological properties such as anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Synthesis Analysis

The synthesis of 1H-indazole-3-carboxylic acid derivatives has been achieved via diazotization reactions . This method features operational simplicity, mild reaction conditions, rapid reaction rates, high yields, and a wide substrate scope . It offers an efficient and concise route to the synthesis of 1H-indazole-3-carboxylic acid derivatives .Molecular Structure Analysis

The molecular formula of this compound is C8H6N2O2, and its molecular weight is 162.145 . The molar standard enthalpy of formation in condensed and gas phases of indazole, 1H-indazole-3-carboxylic acid, and other related compounds has been reported .Chemical Reactions Analysis

The chemical reactions of 1H-indazole-3-carboxylic acid derivatives involve the formation of N-N bonds . The influence of the carbonyl and acetate groups on this type of compounds is analyzed energetically and structurally .Wirkmechanismus

Target of Action

1-Ethyl-1H-indazole-3-carboxylic acid is a derivative of indazole, a heterocyclic compound that has been found to have a wide variety of medicinal applications . The primary targets of indazole derivatives are often kinases, such as CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell signaling and regulation, and their inhibition, regulation, or modulation can be beneficial in the treatment of diseases such as cancer .

Mode of Action

Indazole derivatives are known to bind with high affinity to their target receptors . This binding can inhibit, regulate, or modulate the activity of the target kinases, leading to changes in cell signaling and regulation .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its target kinases. For example, the inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle, leading to cell death, which is beneficial in the treatment of cancer

Pharmacokinetics

The pharmacokinetics of indazole derivatives are generally influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its inhibition, regulation, or modulation of its target kinases. This can lead to changes in cell signaling and regulation, potentially resulting in effects such as cell death in the case of cancer cells .

Vorteile Und Einschränkungen Für Laborexperimente

1EIC is a useful intermediate in the synthesis of various organic compounds. It is relatively easy to obtain and is relatively stable. It is also relatively inexpensive and can be stored for long periods of time without degradation. However, it is also relatively reactive and should be handled with care.

Zukünftige Richtungen

1EIC has potential applications in drug discovery and development, organic synthesis, and biochemistry. It could be used as a starting material for the synthesis of various compounds, including amides, esters, and nitriles. It could also be used as an intermediate in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents. Additionally, 1EIC could be used in the synthesis of other organic compounds, such as dyes and pigments, and could be used as a catalyst in various chemical reactions. Finally, 1EIC could be used in the development of new materials, such as polymers and nanomaterials.

Synthesemethoden

1EIC can be synthesized by the condensation of ethyl chloroformate with 1-aminoindazole in the presence of triethylamine as a catalyst. This reaction is carried out in an inert atmosphere, at room temperature and under stirring. The yield of 1EIC is usually around 80%.

Wissenschaftliche Forschungsanwendungen

1EIC is used in a variety of scientific research applications, including drug discovery and development, organic synthesis, and biochemistry. It has been used as a starting material for the synthesis of various compounds, including amides, esters, and nitriles. It has also been used as an intermediate in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-ethylindazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-12-8-6-4-3-5-7(8)9(11-12)10(13)14/h3-6H,2H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNCETLOKNMOBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]prop-2-enamide](/img/structure/B2410621.png)

![N-(4-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2410622.png)

![N-(3-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2410623.png)

![N-[[1-(Thiolan-3-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2410627.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2410629.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-isopropoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2410633.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2410640.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide](/img/structure/B2410641.png)